4-Methyl-2-propoxy-1,3-thiazole-5-carboxylic acid
Overview
Description
4-Methylthiazole-5-carboxylic acid is a heterocyclic compound . It is used as a reagent to synthesize thiazolylimidazolidinone compounds that act as Stearoyl-CoA desaturase-1 (SCD1) inhibitors .
Synthesis Analysis
The synthesis of 4-Methylthiazole-5-carboxylic acid and its derivatives involves various chemical reactions. For instance, the alkylation of the compound with isobutyl bromide gives 2-(3-bromo-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester .Molecular Structure Analysis
The molecular structure of 4-Methylthiazole-5-carboxylic acid consists of a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms . The empirical formula of the compound is C5H5NO2S .Chemical Reactions Analysis
4-Methylthiazole-5-carboxylic acid can undergo various chemical reactions due to the presence of the thiazole ring. The ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical and Chemical Properties Analysis
4-Methylthiazole-5-carboxylic acid is a solid compound . It has a molecular weight of 143.16 . The compound is soluble in methanol .Scientific Research Applications
Experimental and Theoretical Studies
4-Methyl-2-propoxy-1,3-thiazole-5-carboxylic acid and its derivatives have been subjects of comprehensive experimental and theoretical studies, examining their structural, electronic, and spectroscopic characteristics. For instance, detailed structural and electronic studies using density functional theory (DFT) have been conducted on similar compounds to understand their molecular properties, vibrational analyses, and the strength of intermolecular hydrogen bonding. These studies have implications for the development of materials with specific electronic and optical properties, including non-linear optical materials and molecular electronics (Singh et al., 2019).
Synthesis and Biological Activities
The compound and its related derivatives have also been explored for their synthesis techniques and potential biological activities. For example, novel synthesis approaches have been developed for 4,5-disubstituted thiazoles, presenting a promising route for creating compounds with potential antitumor and antifilarial properties (Lingaraju et al., 2012). These synthetic routes may offer new tools for drug discovery, particularly in designing anticancer and antimicrobial agents.
Corrosion Inhibition
Research into the corrosion inhibition properties of related thiazole derivatives for protecting metals in corrosive environments has been carried out. Studies on compounds like 2-amino-4-methyl-thiazole have shown significant potential in corrosion protection for mild steel in acidic solutions, highlighting the application of these compounds in industrial corrosion prevention strategies (Yüce et al., 2014).
Solar Cell Applications
Alternating copolymers based on thiazole derivatives have been developed for use in high-efficiency polymer solar cells. These materials demonstrate the potential of thiazole-based compounds in the field of renewable energy, particularly in enhancing the performance of solar energy harvesting devices (Qin et al., 2009).
Future Directions
Mechanism of Action
Mode of Action
Thiazole derivatives have been reported to interact with various biological targets, such as dna and topoisomerase ii . This interaction can result in DNA double-strand breaks, leading to cell cycle arrest and ultimately, cell death
Biochemical Pathways
Thiazole derivatives have been implicated in various biological processes, including the inhibition of bacterial growth
Result of Action
As mentioned earlier, thiazole derivatives can cause DNA double-strand breaks and cell cycle arrest, leading to cell death . .
Action Environment
It is known that the compound is stable under normal conditions, but it may decompose under high temperature and acidic conditions . The compound is soluble in water, alcohol, and ketone solvents , which could potentially influence its action and efficacy
Properties
IUPAC Name |
4-methyl-2-propoxy-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-3-4-12-8-9-5(2)6(13-8)7(10)11/h3-4H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRQAWOHYZGYNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=C(S1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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